6-Fluoro-7-azaindole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-5(4-12)6-1-2-10-8(6)11-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHGJCGQMBOWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225961 | |
| Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-04-3 | |
| Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Fluoro 7 Azaindole 4 Carbaldehyde and Congeneric Structures
Strategies for the De Novo Construction of the 7-Azaindole (B17877) Ring System
The creation of the 7-azaindole core often begins with appropriately substituted pyridines, followed by the construction of the fused pyrrole (B145914) ring. rsc.org However, the electron-deficient nature of the pyridine (B92270) ring can complicate traditional indole (B1671886) syntheses. nsf.govuni-rostock.de
Classical Annulation and Cyclization Protocols (e.g., Fischer, Bartoli, Reissert-Type Modifications)
Classical indole syntheses have been adapted for azaindole synthesis, though often with limitations.
Fischer Indole Synthesis: This venerable method is rarely applied to azaindole synthesis due to the unfavorable electron-deficient character of the pyridine ring, which hinders the key rsc.orgrsc.org-sigmatropic rearrangement. uni-rostock.dersc.org However, using pyridylhydrazines with electron-donating groups can lead to reasonable yields. rsc.org
Bartoli Indole Synthesis: While applicable, the Bartoli synthesis generally provides low yields of azaindoles and requires a significant excess of a vinyl Grignard reagent. uni-rostock.de
Reissert-Type Modifications: The Reissert-Henze reaction offers a pathway to 6-substituted 7-azaindoles. This involves the selective O-methylation of 7-azaindole-N-oxide followed by a one-pot reaction with various nucleophiles. researchgate.net A key step is the intramolecular transformation of an acyloxy group from N-carbamoyloxypyridinium salts, which can be accelerated by the addition of a silver salt. researchgate.net
Transition-Metal-Catalyzed Cyclization Reactions (e.g., Palladium-Catalyzed Heteroannulation)
The advent of organometallic chemistry has provided powerful tools for azaindole synthesis. researchgate.net Transition-metal-catalyzed reactions, particularly those employing palladium, have become central to modern synthetic strategies. rsc.org
Palladium-catalyzed heteroannulation of internal alkynes, a method originally developed by Larock for indoles, has been successfully applied to the synthesis of 5-, 6-, and 7-azaindoles. uni-rostock.denih.gov This approach involves the reaction of amino-ortho-halopyridines with internal alkynes in the presence of a palladium catalyst. nih.govmdpi.com Another strategy involves the palladium-catalyzed reaction of halo-aminopyridines with ketones, proceeding through an α-arylation followed by condensation. thieme-connect.com Protecting the aminopyridine nitrogen, for instance with a benzyl (B1604629) group, can improve yields and shorten reaction times. thieme-connect.com
Rhodium(III)-catalyzed synthesis offers an efficient route from 2-aminopyridine (B139424) and internal alkynes. The addition of a silver salt, such as Ag2CO3, can act as a Lewis acid to coordinate with the pyridine nitrogen, facilitating the reaction. rsc.orgresearchgate.net More recent developments have utilized iron catalysts in microwave-assisted cyclizations of o-haloaromatic amines with terminal alkynes, offering an efficient and practical procedure. rsc.org
Multistep Syntheses from Pyrrole and Pyridine Building Blocks
The construction of the 7-azaindole skeleton can also be achieved by building the pyridine ring onto a pre-existing pyrrole. This often involves the condensation of aminopyrroles with β-dicarbonyl compounds followed by reductive cyclization. uni-rostock.de For instance, 5-amino-1-substituted-1H-pyrrole-3-carbonitriles have proven to be versatile building blocks for the synthesis of various 7-azaindole derivatives. uni-rostock.de
Another approach involves a [3+3] cycloaddition strategy, where an aminopyrrole provides a nitrogen and two carbon atoms, which then react with a three-carbon synthon containing two electrophilic centers. uni-rostock.de
Regioselective Functionalization Techniques for Azaindole Skeletons
The ability to selectively introduce functional groups at specific positions of the azaindole ring is crucial for developing new bioactive molecules. scispace.com
Directed Ortho-Metalation and Lithiation Methodologies for Site-Specific Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. scispace.com In the context of 7-azaindoles, a directing group, often a carbamoyl (B1232498) group, can be installed on the nitrogen atom to direct lithiation to a specific ortho position. scispace.comresearchgate.net
For example, N-carbamoyl 7-azaindoles undergo regioselective metalation at the C-6 position. scispace.comnih.gov Subsequent electrophilic quench introduces a substituent at this position. Interestingly, a "directed metalation-group dance" can be employed where the carbamoyl group migrates from N-7 to N-1, allowing for a second DoM sequence to functionalize the C-2 position, leading to 2,6-disubstituted azaindoles. scispace.comnih.govworktribe.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille) at C-4 and C-6 Positions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-azaindole nucleus. rsc.orgresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the azaindole ring.
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For instance, a tandem intramolecular C-N bond formation and intramolecular Suzuki coupling process has been used to synthesize azaindoles. nih.gov
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org This method is frequently used in the synthesis of azaindoles, often involving the coupling of amino-halopyridines with alkynes, followed by cyclization. nih.govorganic-chemistry.org The use of a copper co-catalyst is common, but copper-free conditions have also been developed. nih.govnih.gov A double Sonogashira reaction on dihalogenated aminopyridines can also be employed. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. The first synthesis of azaindoles via a Heck reaction was reported in 1999. mdpi.com A more recent development is a cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines to synthesize substituted 4-, 5-, 6-, and 7-azaindoles. acs.orgnih.govfigshare.comacs.org This cascade process has proven successful with readily available primary aminopyridines. acs.org
Stille Coupling: While not as commonly cited in the initial search for this specific article, the Stille reaction, which couples an organotin compound with an organohalide, is another powerful palladium-catalyzed cross-coupling reaction that can be applied to the functionalization of heterocyclic systems like azaindoles.
The following tables summarize key palladium-catalyzed cross-coupling reactions for the functionalization of azaindoles.
Table 1: Palladium-Catalyzed C-N and C-O Bond Formation on 4-Bromo-7-azaindoles beilstein-journals.orgnih.gov
| Entry | Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product Yield (%) |
| 1 | N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 92 |
| 2 | N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 85 |
| 3 | N-Ethyl-4-bromo-7-azaindole | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 90 |
| 4 | N-Benzyl-4-bromo-7-azaindole | Phenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 88 |
Table 2: Cascade C-N Cross-Coupling/Heck Reaction for Azaindole Synthesis acs.org
| Entry | Aminopyridine | Alkenyl Bromide | Catalyst/Ligand | Base | Solvent | Product Yield (%) |
| 1 | 4-Amino-3-bromopyridine | α-Bromostyrene | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 75 (4-Azaindole) |
| 2 | 3-Amino-4-bromopyridine | α-Bromostyrene | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 68 (5-Azaindole) |
| 3 | 3-Amino-2-bromopyridine | α-Bromostyrene | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 82 (7-Azaindole) |
| 4 | 2-Amino-3-bromopyridine | α-Bromostyrene | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 71 (6-Azaindole) |
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Azaindole Positions (e.g., 4-Fluoro-7-azaindole)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, such as the pyridine moiety of 7-azaindole. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the ring.
The reactivity of the halopyridine ring in SNAr is significantly influenced by the position of the halogen and the presence of electron-withdrawing groups. In the context of 7-azaindoles, a halogen at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent pyridine nitrogen.
A common application of SNAr in this context is the introduction of alkoxy groups. For instance, 4-halo-7-azaindoles can be converted to 4-alkoxy-7-azaindoles by reaction with the corresponding alkoxides, such as sodium methoxide, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (110-130 °C). google.com
The choice of nucleophile is broad, with amines being particularly effective for this transformation on halopyridines. youtube.com The reaction is often performed at elevated temperatures to overcome the energy barrier associated with the temporary disruption of aromaticity. youtube.com Computational studies have, in some cases, suggested a concerted SNAr mechanism, where bond formation and bond breaking occur in a single transition state without the formation of a distinct intermediate. nih.gov
| Reactant | Reagent | Product | Conditions |
| 4-Halo-7-azaindole | Sodium Methoxide | 4-Methoxy-7-azaindole | DMF, 110-130 °C |
| 2-Chloropyridine | Amine | 2-Aminopyridine | Heat |
Specific Methodologies for the Introduction of Fluoro and Carbaldehyde Moieties
The targeted synthesis of 6-fluoro-7-azaindole-4-carbaldehyde requires precise methods for the installation of both the fluorine atom at the 6-position and the carbaldehyde group at the 4-position.
Strategies for Fluorine Incorporation at the 6-Position of 7-Azaindoles
The introduction of fluorine into bioactive molecules can significantly enhance properties such as metabolic stability, binding affinity, and bioavailability. acs.org For the synthesis of 6-fluoro-7-azaindoles, one common strategy involves starting with a pre-fluorinated pyridine derivative. For example, 2-amino-5-fluoropyridine (B1271945) derivatives can serve as precursors. A Sonogashira coupling of 2-amino-3-iodo-5-fluoropyridine with a protected propargyl alcohol can be followed by cyclization to form the 6-fluoro-7-azaindole ring system. nih.gov
Formylation Techniques for the Introduction of the Carbaldehyde Group at the 4-Position
Formylation of the 7-azaindole nucleus at the 4-position is often achieved through functionalization of the corresponding N-oxide. The 7-azaindole is first oxidized to the N-oxide using an oxidizing agent like hydrogen peroxide. google.com The resulting N-oxide can then be treated with phosphorus oxychloride (POCl3) in a process that ultimately introduces a chlorine atom at the 4-position, yielding 4-chloro-7-azaindole. google.com While this provides a handle for further substitution, direct formylation methods are also employed.
A crucial intermediate for introducing functionality at the 4-position is 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine. This allows for selective reactions, such as a Suzuki cross-coupling at the more reactive 2-position, leaving the 4-bromo substituent available for subsequent transformations. nih.gov
Cascade and Domino Reactions for Azaindole Synthesis (e.g., Alkali-Amide Controlled Chemoselective Synthesis)
One notable example is the alkali-amide controlled chemoselective synthesis of 7-azaindoles and 7-azaindolines. rsc.orgrsc.org This one-pot method involves the reaction of readily available 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde. rsc.orgrsc.org The selectivity of the reaction is dependent on the counterion of the alkali amide base. The use of lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) favors the formation of 7-azaindolines, while potassium bis(trimethylsilyl)amide (KN(SiMe3)2) leads to the synthesis of 7-azaindoles. rsc.orgrsc.orgnsf.gov This method allows for the introduction of a variety of substituents, providing a versatile route to functionalized azaindoles. rsc.org
Another powerful cascade reaction for the synthesis of substituted azaindoles involves a palladium-catalyzed C-N cross-coupling/Heck reaction sequence. acs.orgacs.org This approach utilizes amino-o-bromopyridines and alkenyl bromides as starting materials. The reaction proceeds via an initial amination followed by an intramolecular Heck reaction to construct the azaindole core. acs.org This methodology has been successfully applied to the synthesis of all four isomers of azaindole (4-, 5-, 6-, and 7-azaindole). acs.orgacs.org
| Reaction Type | Starting Materials | Catalyst/Base System | Products |
| Alkali-Amide Controlled Synthesis | 2-Fluoro-3-methylpyridine, Arylaldehyde | LiN(SiMe3)2 or KN(SiMe3)2 | 7-Azaindolines or 7-Azaindoles |
| Cascade C-N Cross-Coupling/Heck Reaction | Amino-o-bromopyridines, Alkenyl bromides | Pd2(dba)3/XPhos/t-BuONa | Substituted Azaindoles |
Protecting Group Chemistries and Their Strategic Implementation in Synthetic Sequences
In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is often indispensable. organic-chemistry.org Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from undergoing undesired reactions while transformations are carried out elsewhere in the molecule. organic-chemistry.org
A common protecting group for the pyrrole nitrogen of 7-azaindole is the benzenesulfonyl (Bs) group. nih.gov This group is robust enough to withstand various reaction conditions but can be removed when necessary. For instance, after a series of transformations on the 7-azaindole core, the benzenesulfonyl group can be cleaved using acidic conditions, such as 4 N HCl. nih.gov Another frequently used protecting group for the pyrrole nitrogen is the tosyl (Ts) group. However, in some synthetic sequences involving 7-azaindoles, the tosyl group has been found to be unstable, leading to the selection of the more resilient benzenesulfonyl group. nih.gov
The choice of protecting group is critical and depends on the specific reaction conditions that will be employed in subsequent steps. An orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are used, allows for the selective deprotection and functionalization of specific sites in a molecule. organic-chemistry.org For example, a Boc-protected amine can be deprotected under acidic conditions, while a Fmoc-protected amine is cleaved by base, allowing for sequential modifications. organic-chemistry.org
In the synthesis of some 7-azaindole derivatives, a bulky protecting group like triisopropylsilyl (TIPS) has been employed to direct lithiation to a specific position by sterically hindering another potential reaction site. nih.gov The SEM (2-(trimethylsilyl)ethoxymethyl) group is another example of a protecting group used for the pyrrole nitrogen, which can be removed under specific conditions. nih.gov
| Protecting Group | Functional Group Protected | Deprotection Conditions |
| Benzenesulfonyl (Bs) | Pyrrole Nitrogen | Acidic (e.g., 4 N HCl) |
| Tosyl (Ts) | Pyrrole Nitrogen | Basic or Acidic |
| Triisopropylsilyl (TIPS) | Pyrrole Nitrogen | Fluoride (B91410) source (e.g., TBAF) |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Pyrrole Nitrogen | Fluoride source or acid |
| tert-Butoxycarbonyl (Boc) | Amine | Acidic |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Basic |
Chemical Reactivity and Transformations of 6 Fluoro 7 Azaindole 4 Carbaldehyde and Its Derivatives
Reactions Involving the Carbaldehyde Functionality
The aldehyde group at the C-4 position is a versatile handle for a variety of chemical modifications, including condensation, oxidation, reduction, olefination, and alkylation reactions.
Condensation Reactions (e.g., Hydrazone Formation)
The carbaldehyde group of 6-Fluoro-7-azaindole-4-carbaldehyde readily undergoes condensation reactions with various nucleophiles. A notable example is the formation of hydrazones through reaction with hydrazine (B178648) or its derivatives. This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. While specific studies on the hydrazone formation of this compound are not extensively documented, the general reactivity of aldehydes supports this transformation.
Furthermore, the aldehyde functionality is crucial in the construction of the 7-azaindole (B17877) ring itself in certain synthetic routes. For instance, a novel one-pot method for synthesizing 7-azaindole derivatives involves the reaction of 2-fluoro-3-methylpyridine (B30981) with various arylaldehydes. rsc.orgrsc.org The chemoselectivity of this reaction is dependent on the counterion of the alkali amide base used, with KN(SiMe₃)₂ favoring the formation of 7-azaindoles. rsc.orgrsc.org This highlights the role of the aldehyde as a key electrophile in cyclization-condensation cascades.
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to further derivatives.
Oxidation: Standard oxidizing agents can be employed to convert the carbaldehyde to a carboxylic acid. For instance, in the synthesis of a 2-substituted 7-azaindole analogue, an aldehyde intermediate was oxidized to a carboxylic acid using Pinnick oxidation conditions (sodium chlorite (B76162) and sodium hypophosphite). nih.gov While not performed on the 6-fluoro-4-carbaldehyde derivative specifically, this demonstrates a viable pathway for the oxidation of the aldehyde group within the 7-azaindole scaffold.
Reduction: The reduction of the aldehyde to a primary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose, converting aldehydes to primary alcohols without affecting other reducible functional groups that might be present in the molecule. masterorganicchemistry.commasterorganicchemistry.comyoutube.comambeed.com The reaction involves the nucleophilic addition of a hydride ion from NaBH₄ to the carbonyl carbon. masterorganicchemistry.com In a related example, the synthesis of a 2-hydroxymethyl-7-azaindole derivative involved the reduction of the corresponding aldehyde. nih.gov
Olefination and Alkylation Reactions
The carbaldehyde group serves as an electrophilic partner in carbon-carbon bond-forming reactions such as olefination and alkylation.
Olefination: The Wittig reaction is a powerful method for converting aldehydes into alkenes. libretexts.orgmasterorganicchemistry.com This reaction involves the use of a phosphorus ylide (Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield an alkene and a phosphine (B1218219) oxide. libretexts.orgmasterorganicchemistry.com This allows for the introduction of a variety of substituted vinyl groups at the C-4 position of the 6-fluoro-7-azaindole nucleus.
Alkylation: Grignard reagents and organolithium compounds are potent nucleophiles that can add to the carbonyl carbon of the aldehyde, leading to the formation of secondary alcohols after an acidic workup. masterorganicchemistry.com This reaction provides a straightforward method for introducing alkyl, aryl, or vinyl substituents at the carbon atom of the original aldehyde group.
Electrophilic and Nucleophilic Functionalization of the Azaindole Nucleus
The 7-azaindole core is susceptible to functionalization at both the pyrrole (B145914) and pyridine (B92270) rings, with the existing substituents influencing the regioselectivity of these reactions.
Regioselective Functionalization at Pyrrole Ring Positions (C-2, C-3)
The pyrrole moiety of the 7-azaindole system is generally more electron-rich than the pyridine ring and is thus more susceptible to electrophilic substitution.
Research has demonstrated the feasibility of regioselective functionalization at the C-2 and C-3 positions of the 7-azaindole scaffold. rsc.org For instance, direct alkynylation of 7-azaindole can be achieved at the C-3 position using a palladium catalyst. rsc.org Furthermore, a general and efficient iodine-catalyzed method has been developed for the regioselective C-3 chalcogenation (sulfenylation, selenylation, thiocyanation, and selenocyanation) of NH-free 7-azaindoles.
Directed metalation strategies have also proven effective. For example, by employing a carbamoyl (B1232498) directing group, it is possible to achieve regioselective functionalization at the C-2 position.
Functionalization at Pyridine Ring Positions (e.g., C-6, C-5)
Functionalization of the pyridine ring of the 7-azaindole nucleus often requires specific strategies to overcome the inherent lower reactivity of this ring compared to the pyrrole ring.
Directed ortho-metalation (DoM) is a powerful tool for achieving regioselective functionalization of the pyridine ring. By using a suitable directing group, such as a carbamoyl group on the N-7 nitrogen, it is possible to direct lithiation to the C-6 position, allowing for the introduction of various electrophiles. libretexts.orgmasterorganicchemistry.comresearchgate.net A "directed metalation-group dance" strategy has been reported where a carbamoyl group can be shifted from N-7 to N-1, enabling iterative functionalization at both the C-6 and C-2 positions. libretexts.orgmasterorganicchemistry.comresearchgate.net
Palladium-catalyzed cross-coupling reactions are also widely used for the functionalization of the pyridine ring. For instance, direct arylation of the C-6 position of 7-azaindole N-oxides has been achieved using aryl bromides as coupling partners. The N-oxide functionality plays a dual role as both a substrate and a directing group in this transformation.
Transformations of the Pyrrole Nitrogen (N-1)
The nitrogen atom of the pyrrole ring in this compound is a key site for synthetic modifications, allowing for the introduction of a wide array of substituents to modulate the molecule's electronic and steric properties.
The functionalization of the N-H bond in 7-azaindole derivatives is a critical step in the synthesis of many biologically active compounds. rsc.org Various strategies for N-alkylation and N-arylation have been developed for the parent 7-azaindole and related structures, which are applicable to this compound.
N-Alkylation: Direct alkylation of the pyrrole nitrogen in 7-azaindole systems can be achieved using alkyl halides in the presence of a base. While direct alkylation can sometimes lead to a mixture of N7 and N9 isomers in related purine (B94841) systems, the regioselectivity can be controlled by carefully selecting the reaction conditions. nih.gov For instance, the use of specific catalysts and silylated intermediates can direct the alkylation to the desired nitrogen. nih.gov
N-Arylation: The N-arylation of 7-azaindoles is a well-established transformation, often accomplished through transition metal-catalyzed cross-coupling reactions. Common methods include the Buchwald-Hartwig amination and the Ullmann condensation. mdpi.com
Palladium-Catalyzed N-Arylation: Palladium catalysts, in conjunction with suitable ligands, are highly effective for the N-arylation of indoles and azaindoles with aryl halides (chlorides, bromides, and iodides). rsc.orgrsc.org These reactions generally exhibit good functional group tolerance. rsc.org
Copper-Catalyzed N-Arylation: Copper-based catalysts provide a cost-effective alternative to palladium for N-arylation reactions. Ligand-free copper-catalyzed N-arylation of indoles with aryl iodides has been reported to proceed efficiently. mdpi.com
Iron-Catalyzed N-Arylation: Iron catalysts have also emerged as a viable option for the N-arylation of 7-azaindole with aryl iodides, offering a more sustainable approach. researchgate.net
The aldehyde functionality at the C4-position of this compound is generally stable under these conditions, allowing for selective N-functionalization.
| Catalyst System | Arylating Agent | Reaction Conditions | Applicability to 7-Azaindoles |
| Pd/keYPhos | Aryl chlorides | Mild conditions, low catalyst loading | High efficiency for a range of N-arylated products. rsc.org |
| Copper(II) sulphate | Aryl iodides | DMSO, 110 °C, NaOH | Effective for N-arylation of indole (B1671886) and azoles. mdpi.com |
| FeCl₃·6H₂O/diamine ligand | Aryl iodides | Aqueous medium | Tolerable for nitrogen nucleophiles like 7-azaindole. researchgate.net |
This table presents examples of N-arylation conditions developed for indoles and azaindoles, which can be adapted for this compound.
In multi-step syntheses, the protection of the pyrrole nitrogen is often necessary to prevent unwanted side reactions. The choice of the protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.
Commonly used protecting groups for the 7-azaindole nitrogen include:
Sulfonyl Groups: Benzenesulfonyl and tosyl groups are frequently employed. However, the stability of the tosyl group can be a concern in some instances. rsc.org Deprotection of the benzenesulfonyl group can be achieved using acidic conditions, such as 4 N HCl. rsc.org
Trityl (Tr) Group: The trityl group is another useful protecting group for the NH of azaindoles. rsc.org
The selection of an appropriate protecting group strategy is essential for the successful synthesis of complex molecules derived from this compound.
| Protecting Group | Introduction Method | Deprotection Conditions | Reference |
| Benzenesulfonyl | Reaction with benzenesulfonyl chloride | 4 N HCl | rsc.org |
| Trityl (Tr) | Reaction with trityl chloride | Acidic conditions | rsc.org |
This table summarizes common N-protecting groups for 7-azaindoles and their corresponding deprotection methods.
Annulation Reactions and Construction of Fused Ring Systems utilizing this compound as a Precursor
The aldehyde functionality at the C4-position of this compound provides a versatile handle for the construction of fused ring systems through annulation reactions. These reactions lead to the formation of novel polycyclic heteroaromatic compounds with potential applications in various fields.
The presence of both an aldehyde group and a reactive N-H group allows for a variety of condensation and cycloaddition reactions. For instance, reactions with bifunctional reagents can lead to the formation of new heterocyclic rings fused to the azaindole core.
While specific examples utilizing this compound are not extensively documented in the provided search results, the principles of indole and aldehyde chemistry suggest several potential pathways for annulation:
Condensation Reactions: The aldehyde group can undergo condensation with active methylene (B1212753) compounds, followed by cyclization to form fused pyridone, pyranone, or other heterocyclic systems.
Multi-component Reactions: One-pot multi-component reactions involving the aldehyde, the pyrrole nitrogen, and other reagents can provide a rapid and efficient route to complex fused structures. mdpi.com
Cycloaddition Reactions: The azaindole system can participate in cycloaddition reactions to build fused rings. For example, 1,3-dipolar cycloaddition reactions have been used to synthesize complex fused-ring pyrrolidines from related heterocyclic systems. thieme.de
The development of novel annulation strategies starting from this compound is an active area of research, driven by the demand for new heterocyclic scaffolds in drug discovery and materials science. researchgate.net The synthesis of fused seven-membered polycyclic systems through ring expansion methodologies is also a relevant area of exploration. mdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, 2D-NMR techniques like HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise molecular structure of 6-Fluoro-7-azaindole-4-carbaldehyde in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton, carbon, and fluorine resonances.
¹H NMR would provide initial insights into the proton environment, revealing chemical shifts, multiplicities (singlets, doublets, triplets, etc.), and coupling constants (J-values) for the aromatic and aldehyde protons. The number of signals would confirm the number of unique protons, while their splitting patterns would elucidate the connectivity between neighboring protons.
¹³C NMR spectroscopy is crucial for identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group, the carbons of the heterocyclic rings, and any substituent-bearing carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.
¹⁹F NMR is a vital technique for organofluorine compounds. For this compound, a single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide definitive evidence for the fluorine's position on the azaindole core.
2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assembling the complete molecular puzzle.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protons to their attached carbons.
HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity across the entire molecular framework, including the position of the aldehyde group and the fusion of the pyridine (B92270) and pyrrole (B145914) rings.
Interactive Table: Expected NMR Data for this compound (Hypothetical)
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| CHO | ~10.0 (s) | ~190 | C4, C5 |
| H2 | ~8.0 (s) | ~135 | C3, C3a, C7a |
| H3 | ~7.5 (d) | ~120 | C2, C3a, C4 |
| H5 | ~7.0 (d) | ~115 (d, JCF) | C4, C6, C7 |
| NH | ~12.0 (br s) | - | C2, C7a |
| C4 | - | ~140 | H3, H5, CHO |
| C6 | - | ~160 (d, JCF) | H5 |
| C7 | - | ~150 (d, JCF) | H5 |
| C3a | - | ~125 | H2, H3 |
Note: The data in this table is hypothetical and serves as an illustration of the expected type of information obtained from NMR analysis.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers a unique "molecular fingerprint" for its identification.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Key characteristic absorption bands would be expected for:
N-H stretching: A broad band typically in the region of 3200-3500 cm⁻¹, characteristic of the pyrrole-like amine.
C=O stretching: A strong, sharp band around 1680-1700 cm⁻¹ for the aldehyde carbonyl group.
C=C and C=N stretching: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the aromatic rings.
C-F stretching: A strong band typically found in the 1000-1300 cm⁻¹ region.
C-H stretching and bending: Signals for aromatic and aldehyde C-H bonds.
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of the aromatic rings would be expected to show a strong Raman signal.
The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and aiding in its unequivocal identification.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the confirmation of the elemental composition (C₈H₅FN₂O).
Fragmentation Pattern Analysis: Upon ionization in the mass spectrometer, the molecule can break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns can help to confirm the structure. For this compound, expected fragmentation pathways could include the loss of the aldehyde group (CHO), the loss of a hydrogen cyanide (HCN) molecule from the pyrrole ring, or other cleavages of the heterocyclic system.
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
For a definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can provide precise information on:
Bond lengths and angles: Accurate measurement of all interatomic distances and angles.
Planarity of the ring system: Confirmation of the aromatic nature of the azaindole core.
Conformation: The spatial arrangement of the aldehyde group relative to the heterocyclic ring.
Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding involving the N-H group and the nitrogen of the pyridine ring, as well as potential π-π stacking interactions.
While obtaining suitable single crystals can be a challenge, the data from an X-ray crystallographic analysis would provide an unparalleled level of structural detail.
Integration of Multi-Spectroscopic Data for Holistic Molecular Characterization
The most robust and reliable characterization of this compound is achieved through the integration of data from all the aforementioned spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to a holistic and irrefutable understanding of the molecule's identity and properties.
For example, the molecular formula determined by HRMS provides a crucial constraint for the interpretation of NMR and IR spectra. The functional groups identified by IR spectroscopy are then precisely located within the molecular framework using 2D-NMR. Finally, the solid-state structure from X-ray crystallography can be correlated with the solution-state data from NMR to understand any conformational differences between the two phases. This integrated approach ensures the accuracy and completeness of the structural assignment for this compound.
Computational and Theoretical Investigations of 6 Fluoro 7 Azaindole 4 Carbaldehyde Systems
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are pivotal in understanding the electronic structure, stability, and reactivity of 6-fluoro-7-azaindole-4-carbaldehyde. These computational tools provide insights into the molecule's geometry, orbital energies, and electron distribution.
Recent studies on related chloro-substituted 7-azaindole-3-carbaldehydes have utilized DFT methods like B3LYP-D3, PBE0-D3, and ωB97X-D to investigate their molecular structures and vibrational spectra. researchgate.netmdpi.com For instance, X-ray diffraction analysis of 5-chloro-7-azaindole-3-carbaldehyde revealed a monoclinic crystal system and the formation of dimers through strong N-H···N' hydrogen bonds. researchgate.net The coplanarity of the pyridine (B92270) and pyrrole (B145914) rings, along with the carbaldehyde group, was also confirmed. mdpi.com Such studies provide a foundation for understanding how the fluoro and carbaldehyde substituents in this compound would influence its solid-state packing and intermolecular interactions.
DFT calculations also help in predicting the stability of different conformers. For chloro-7-azaindole-3-carbaldehydes, it was found that the relative orientation of the aldehyde group (cis or trans) affects the dimer stability. mdpi.com Similar calculations on this compound would be crucial for predicting its most stable conformations, which is essential for understanding its biological activity. The electron-withdrawing nature of both the fluorine atom and the aldehyde group is expected to significantly impact the electron density distribution across the azaindole ring system, influencing its reactivity towards electrophilic and nucleophilic reagents. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscapes and intermolecular interactions of this compound in a dynamic environment, such as in solution or when bound to a biological target.
In a study on 7-azaindole (B17877) derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, MD simulations were instrumental in understanding the stability of ligand-protein complexes. nih.gov For a derivative designated as ASM-7, simulations revealed the formation of stable hydrogen bonds between the 7-azaindole scaffold and key residues of the hACE2 protein, such as ASP30, over a significant portion of the simulation time. nih.gov These simulations also highlighted the importance of other non-covalent interactions, including pi-cation and pi-pi stacking, in stabilizing the bound conformation. nih.gov Such detailed interaction analysis is directly applicable to studying how this compound and its derivatives might interact with their biological targets. The simulations can reveal crucial information about the flexibility of the molecule, the role of solvent molecules, and the key residues involved in binding, thereby guiding the design of more potent and selective inhibitors.
Free Energy Perturbation (FEP) Methods in the Context of Ligand Binding and Structural Optimization
While specific Free Energy Perturbation (FEP) studies on this compound are not extensively documented in the provided results, this computational technique is highly relevant for the structural optimization of its derivatives as potent ligands. FEP methods are used to accurately predict the change in binding free energy upon modification of a lead compound.
The insights gained from molecular docking and MD simulations, such as the identification of key binding interactions, provide the necessary foundation for setting up FEP calculations. For instance, understanding the stable hydrogen bonds and hydrophobic interactions of a 7-azaindole derivative within a protein's active site allows for the rational design of new analogs. nih.gov FEP can then be employed to computationally predict whether these modifications will enhance or diminish the binding affinity, thus prioritizing the most promising compounds for synthesis and experimental testing. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized.
Reaction Mechanism Studies and Transition State Analysis via Computational Modeling
Computational modeling is a valuable tool for elucidating reaction mechanisms and analyzing transition states, providing a deeper understanding of the chemical transformations involving this compound.
DFT calculations have been successfully used to study the Diels-Alder reaction for the formation of 6-azaindoles, revealing concerted mechanisms via asynchronous transition states. researchgate.net The activation energies calculated for these reactions provide insights into their feasibility. researchgate.net Similar computational approaches could be applied to investigate the various synthetic routes to this compound and its subsequent reactions. For example, in the synthesis of 7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, the reaction's chemoselectivity was found to be dependent on the alkali-metal amide used. rsc.orgrsc.org Computational modeling could help to unravel the underlying mechanistic details of this counterion-controlled selectivity by analyzing the transition state structures and energies for the different reaction pathways.
Furthermore, theoretical studies on the tautomerization of 7-azaindole have shown that the reaction is mediated by solvent molecules and may occur through a concerted transfer of two hydrogens. researchgate.net Understanding the tautomeric equilibria of this compound is crucial as different tautomers may exhibit different chemical reactivity and biological activity.
In Silico Screening and Molecular Docking Methodologies for Scaffold Exploration
In silico screening and molecular docking are powerful computational techniques used to explore the potential of the this compound scaffold for developing new therapeutic agents. These methods allow for the rapid evaluation of large libraries of virtual compounds against a specific biological target.
Molecular docking studies have been successfully employed to investigate the binding of 7-azaindole derivatives to various targets, including the SARS-CoV-2 spike-hACE2 protein interface and the DEAD-box helicase DDX3. nih.govnih.gov In the case of the SARS-CoV-2 inhibitors, induced fit docking was used to identify the optimal binding modes of the most active compounds. nih.gov The docking poses revealed key interactions, such as hydrogen bonds and pi-cation interactions, which were further validated by MD simulations. nih.gov Similarly, for the DDX3 inhibitor, molecular docking identified crucial interactions with residues Tyr200 and Arg202 within the binding pocket. nih.gov
These examples demonstrate the utility of in silico screening and molecular docking for identifying promising hit compounds based on the this compound scaffold. By screening virtual libraries of derivatives with diverse substitutions, it is possible to prioritize compounds that are predicted to have favorable binding energies and interaction profiles for subsequent experimental validation.
Applications of 6 Fluoro 7 Azaindole 4 Carbaldehyde As a Synthetic Intermediate and Molecular Scaffold in Academic Research
Research into Kinase Inhibitor Scaffolds and Design Principles
The 7-azaindole (B17877) core is a well-established "hinge-binding" motif in the design of protein kinase inhibitors. nih.govchemicalbook.com Its pyridine (B92270) nitrogen and pyrrole (B145914) N-H group can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine (B156593) part of ATP. chemicalbook.comresearchgate.net The huge potential of this scaffold has led to its incorporation in numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib. nih.govchemicalbook.com
6-Fluoro-7-azaindole-4-carbaldehyde serves as an ideal starting point for creating novel kinase inhibitors. The aldehyde at the C-4 position allows for the introduction of various substituents that can extend into different pockets of the ATP-binding site, enabling the tuning of potency and selectivity. For instance, in research focused on developing inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a target in acute myeloid leukemia, derivatives of 7-azaindole have shown significant promise. nih.gov A rational design approach using the 7-azaindole scaffold led to the discovery of potent CDK8 inhibitors with IC50 values in the nanomolar range. nih.gov The aldehyde of this compound could be elaborated through reactions like Wittig olefination or reductive amination to build side chains that optimize interactions with the target kinase.
Similarly, in the development of inhibitors for MAP4K1, an immune checkpoint kinase, an azaindole-based lead compound was systematically optimized to yield a potent inhibitor, BAY-405. nih.gov The X-ray crystal structure confirmed that the pyrrolopyridine core anchors the molecule to the kinase hinge region via two hydrogen bonds. nih.gov The strategic substitution on the core, which can be initiated from a functional group like an aldehyde, is critical for achieving high potency and selectivity. nih.gov The fluorine atom on the this compound scaffold would further contribute to modulating the electronic and pharmacokinetic properties of the resulting inhibitors.
Table 1: Examples of 7-Azaindole-Based Kinase Inhibitors and Their Activities
| Compound/Series | Target Kinase | Key Activity | Reference |
|---|---|---|---|
| Vemurafenib | B-RAF | FDA-approved for melanoma | nih.govchemicalbook.com |
| 1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea | CDK8 | IC50 = 51.3 ± 4.6 nM | nih.gov |
Contributions to Antiviral Agent Research (e.g., HIV-1 Reverse Transcriptase Inhibitors, Influenza Inhibitors)
The 7-azaindole scaffold has been instrumental in the discovery of novel antiviral agents. A notable area of research is the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Screening of 7-azaindole libraries revealed compounds with potent anti-HIV activity and low toxicity. nih.gov Several compounds demonstrated submicromolar potency (EC50) in primary human cells, and lead compounds retained activity against clinically relevant mutant strains of the virus. nih.gov
The compound this compound provides a platform for generating next-generation antiviral agents. The aldehyde group can be transformed into various functional groups to optimize the structure-activity relationship (SAR). For example, research on HIV-1 attachment inhibitors targeting the gp120 envelope protein utilized a 4-fluoro-6-azaindole (B1405010) core (an isomer of 7-azaindole). nih.gov This work led to the identification of BMS-585248, a clinical candidate with subnanomolar potency and an improved pharmacokinetic profile. nih.gov The study highlighted the importance of substituents at the 7-position of the azaindole core, a position that can be accessed and diversified starting from a functionalized precursor like this compound. nih.gov The aldehyde at C-4 allows for the construction of complex side chains, such as the piperazine-dione moiety found in potent HIV attachment inhibitors.
Table 2: Antiviral Activity of Azaindole Derivatives
| Compound Class | Viral Target | Key Finding | Reference |
|---|---|---|---|
| 7-Azaindole Derivatives | HIV-1 Reverse Transcriptase | Submicromolar potency (EC50) and low cytotoxicity. | nih.gov |
Development of Anticancer Research Scaffolds and Hybrid Molecules
Beyond kinase inhibition, the 7-azaindole framework is a versatile scaffold for a wide range of anticancer agents. nih.govsci-hub.se The aldehyde functionality of this compound is particularly valuable for creating complex metal-based drugs and hybrid molecules with novel mechanisms of action.
Research has shown that palladium(II) and platinum(II) complexes with chloro-derivatives of 7-azaindole-3-carbaldehyde exhibit significant antiproliferative activity. nih.govnih.gov For instance, the platinum complex trans-[PtCl2(5ClL)2], where 5ClL is 5-chloro-7-azaindole-3-carbaldehyde, showed superior activity against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231) cell lines compared to cisplatin. nih.gov This demonstrates that using a halogenated azaindole aldehyde as a ligand can lead to metal complexes that overcome drug resistance and exhibit enhanced selectivity. nih.gov
Furthermore, the 7-azaindole scaffold has been used to create hybrid molecules by linking it to other pharmacophores. A series of hybrids combining Meldrum's acid, 7-azaindole, and a 1,2,3-triazole linker were synthesized and evaluated for anticancer activity. rsc.org One compound from this series induced cell cycle arrest at the G2/M phase and apoptosis in HeLa cervical cancer cells, with an IC50 value of 4.44 ± 0.32 μM. rsc.org The synthesis of such hybrids can readily start from a functionalized intermediate like this compound, using the aldehyde to build the necessary linkers and pharmacophoric fragments.
Table 3: Anticancer Activity of Azaindole-Based Compounds
| Compound/Complex | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| trans-[PtCl2(5ClL)2] | A2780cis (Ovarian) | 4.96 ± 0.49 µM | nih.gov |
| trans-[PtCl2(5ClL)2] | MDA-MB-231 (Breast) | 4.83 ± 0.38 µM | nih.gov |
| Meldrum's acid-7-azaindole-triazole hybrid (6b) | HeLa (Cervical) | 4.44 ± 0.32 μM | rsc.org |
Exploration in Cannabinoid Receptor Modulator Research
The azaindole ring is often used as a bioisosteric replacement for the indole (B1671886) moiety found in many biologically active compounds. nih.govnih.gov This strategy has been applied in the search for allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govnih.gov While indole-2-carboxamides like Org27569 are known CB1 modulators, their physicochemical properties can be challenging. nih.govnih.gov Replacing the indole with a 7-azaindole ring has been explored to improve properties like aqueous solubility. nih.gov
In this context, this compound is a valuable precursor. The aldehyde at the 4-position can be oxidized to a carboxylic acid. This acid can then be coupled with various amines to generate a library of 7-azaindole-4-carboxamides. This approach allows for a systematic exploration of the structure-activity relationships for CB1 receptor modulation. Although studies have shown that replacing the indole ring with a 7-azaindole in the Org27569 class of molecules led to a loss of binding to the CB1 receptor, this highlights the subtle structural requirements for activity. nih.govnih.govresearchgate.net The availability of versatile intermediates like this compound is crucial for conducting such exploratory research to map out the chemical space for new therapeutic targets.
Role in the Synthesis of Other Biologically Active Scaffolds and Chemical Probes
The reactivity of the aldehyde group makes this compound a versatile tool for synthesizing a wide array of other chemical structures. The 7-azaindole framework itself possesses interesting luminescent and fluorescent properties, making it suitable for the development of chemical probes. nih.gov For example, an indole-based fluorescent probe was developed for the highly selective detection of fluoride (B91410) ions in biological and environmental samples. researchgate.net A fluorinated azaindole aldehyde could be a starting point for similar probes, where the aldehyde is used to attach a receptor unit for a specific analyte.
The aldehyde also facilitates entry into complex heterocyclic systems. For instance, it can participate in multi-component reactions to build novel scaffolds. Researchers have designed and synthesized hybrids of 4H-chromene, 7-azaindole, and 1,2,3-triazole, which showed potent cytotoxic activity against various cancer cell lines. researchgate.net The synthesis of such complex molecules often relies on the stepwise or one-pot combination of functionalized building blocks, where an aldehyde group is a key reactive partner.
Structure-Activity Relationship (SAR) Methodologies and Lead Optimization Strategies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure affects biological activity, which guides the optimization of lead compounds into drug candidates. nih.gov The 7-azaindole scaffold is frequently subjected to SAR studies due to the multiple positions available for substitution. nih.govnih.gov
This compound is an exemplary substrate for rational drug design and the generation of focused compound libraries for SAR studies. The aldehyde group at the C-4 position is a key diversification point. Chemists can perform a wide range of well-established chemical transformations on the aldehyde to create a series of analogues with varied steric and electronic properties.
For example:
Reductive Amination: Reacting the aldehyde with a diverse panel of primary and secondary amines would yield a library of C-4 aminomethyl derivatives.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would convert the aldehyde into various substituted alkenes, allowing exploration of the effects of chain length, rigidity, and functionality.
Oxidation and Amidation: Oxidation of the aldehyde to a carboxylic acid, followed by coupling with different amines, generates carboxamides, a common functional group in many drugs. nih.gov
Nucleophilic Addition: Reaction with Grignard or organolithium reagents would produce a range of secondary alcohols, introducing new chiral centers and substitution patterns.
A study on HIV-1 attachment inhibitors systematically explored substitutions at the 7-position of a 4-fluoro-6-azaindole core, preparing amides and various C-linked and N-linked heterocycles. nih.gov This extensive SAR study led to a predictive model where potency correlated with the ability of the C-7 substituent to adopt a coplanar conformation with the azaindole core. nih.gov A similar strategy, starting with this compound and diversifying the C-4 position, would allow researchers to systematically probe the binding pocket of a biological target and optimize molecular interactions for improved potency and selectivity. The development of CDK8 inhibitors also relied on the rational synthesis of 42 different 7-azaindole derivatives to establish a clear SAR. nih.gov
Library Synthesis and High-Throughput Screening Methodologies
The strategic placement of a fluorine atom and a reactive carbaldehyde group on the 7-azaindole scaffold makes this compound a highly valuable starting material for the generation of diverse chemical libraries. These libraries are instrumental in high-throughput screening (HTS) campaigns aimed at discovering novel bioactive molecules. The inherent features of this compound allow for a multitude of chemical transformations, leading to a wide array of derivatives with distinct physicochemical properties, crucial for exploring vast chemical spaces in drug discovery and chemical biology.
The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.govpharmablock.com Its bioisosteric relationship with indole and purine (B94841) systems makes it a desirable framework for interacting with various biological targets, particularly protein kinases. pharmablock.comjst.go.jp The introduction of a fluorine atom at the 6-position can significantly modulate the compound's properties, such as metabolic stability, binding affinity, and membrane permeability, making fluorinated azaindoles attractive for developing novel therapeutics. acs.org
The aldehyde functionality at the 4-position serves as a versatile chemical handle for diversification. A variety of well-established chemical reactions can be employed to rapidly generate a library of derivatives from this compound. These reactions are often amenable to automated, high-throughput synthesis platforms, enabling the efficient production of large compound collections. researchgate.netnews-medical.net
Table 1: Potential Library Generation from this compound
| Reaction Type | Reagents/Building Blocks | Resulting Functional Group/Scaffold |
| Reductive Amination | Primary and secondary amines | Substituted amines |
| Wittig Reaction | Phosphonium ylides | Alkenes |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | Substituted alkenes |
| Aldol Condensation | Ketones, other aldehydes | β-hydroxy carbonyls, α,β-unsaturated carbonyls |
| Grignard/Organolithium Addition | Grignard or organolithium reagents | Secondary alcohols |
| Multicomponent Reactions (e.g., Ugi, Passerini) | Varies (isocyanides, carboxylic acids, etc.) | Complex, diverse scaffolds |
The libraries generated from this compound are well-suited for high-throughput screening against a multitude of biological targets. HTS allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that exhibit a desired biological activity. news-medical.net These hits can then be further optimized through structure-activity relationship (SAR) studies to develop lead compounds for drug development. nih.gov
Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, libraries derived from this compound would be prime candidates for screening against various protein kinases implicated in diseases such as cancer and inflammatory disorders. acs.orgnih.gov For instance, a library of amine derivatives could be screened for inhibitors of cyclin-dependent kinases (CDKs) or fibroblast growth factor receptors (FGFRs). acs.orgnih.gov
Table 2: Illustrative High-Throughput Screening Campaign for a Hypothetical Library
| Library Type | Target Class | Screening Assay | Potential Therapeutic Area |
| Amine derivatives | Protein Kinases | Kinase activity assay (e.g., FRET, luminescence) | Oncology, Immunology |
| Alkene derivatives | G-protein coupled receptors (GPCRs) | Calcium flux assay, cAMP assay | Neuroscience, Metabolic diseases |
| Complex heterocycles (from MCRs) | Proteases | Fluorogenic substrate cleavage assay | Infectious diseases, Oncology |
The process of HTS involves several key stages, starting from assay development and validation, followed by the primary screen of the compound library. news-medical.net Hits from the primary screen are then subjected to secondary, more rigorous assays to confirm their activity and determine their potency and selectivity. nih.govmdpi.com The structural information from these confirmed hits, all originating from the common this compound core, provides a rich dataset for computational modeling and the rational design of next-generation compounds with improved properties.
Future Research Directions and Emerging Trends for 6 Fluoro 7 Azaindole 4 Carbaldehyde Research
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of azaindole derivatives, including 6-fluoro-7-azaindole-4-carbaldehyde, has traditionally involved methods that can be resource-intensive and generate significant waste. researchgate.net A major thrust in future research is the development of sustainable and green chemistry approaches to mitigate these issues. researchgate.net This includes the exploration of transition-metal-free synthetic routes, which are desirable to avoid trace heavy metal residues in fine chemicals. rsc.org
Key strategies being investigated include:
One-pot synthesis: Cascade procedures involving palladium-catalyzed N-arylation followed by Sonogashira reaction and subsequent cyclization in a single pot are being explored to synthesize various azaindoles. mdpi.com
Metal-free cycloisomerization: A notable development is the metal-free cycloisomerization of compounds like 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine, which offers a safer and more economical route for large-scale production of azaindole intermediates. acs.org
Catalytic systems: The use of transition metals as catalysts has been instrumental in developing more sustainable synthetic methods for azaindoles. mdpi.com Research continues to focus on optimizing these catalytic systems, such as using copper-catalyzed reactions, to improve efficiency and reduce environmental impact. mdpi.comnih.gov
Alternative solvents and reaction conditions: The use of water as a solvent in silver-catalyzed intramolecular cyclization of acetylenic free amines has shown promise for producing 7-azaindoles in high yields without the need for strong acids or bases. organic-chemistry.org
Table 1: Comparison of Synthetic Approaches for Azaindoles
| Synthetic Strategy | Key Features | Potential Advantages | References |
|---|---|---|---|
| One-Pot Synthesis (e.g., Pd-catalyzed cascade) | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste and purification steps. | mdpi.com |
| Metal-Free Cycloisomerization | Avoids the use of heavy metal catalysts. | Reduced cost, improved safety, and environmentally friendly. | acs.org |
| Silver-Catalyzed Cyclization in Water | Utilizes water as a green solvent. | High yields, avoids harsh reagents. | organic-chemistry.org |
| Transition-Metal Catalysis (e.g., Cu, Pd) | Enables challenging bond formations. | High efficiency and selectivity. | mdpi.comnih.gov |
Exploration of Novel Functionalization Strategies for Enhanced Molecular Complexity and Diversity
To fully explore the therapeutic potential of the this compound scaffold, researchers are actively seeking novel functionalization strategies. researchgate.netcofc.edu The goal is to create a diverse library of derivatives with enhanced molecular complexity, which can then be screened for a wide range of biological activities. cofc.edubgu.ac.il
Current and future functionalization strategies include:
C-H Activation: Direct functionalization of C-H bonds is a powerful tool for modifying the azaindole core, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. researchgate.net
Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura cross-coupling are being employed to introduce aryl or heteroaryl groups at various positions of the 7-azaindole (B17877) ring, allowing for significant structural diversification. nih.govtandfonline.com
Enzymatic Functionalization: The use of enzymes, such as indole-alkylating aromatic prenyltransferases, is being explored as a chemoenzymatic strategy to directly functionalize the azaindole scaffold with high regioselectivity. nih.gov This approach can introduce complex moieties that are difficult to achieve through traditional synthesis. nih.gov
Multi-component Reactions: Reactions like the Ugi reaction are being utilized in combination with other synthetic steps to rapidly generate libraries of complex, drug-like molecules based on the azaindole framework. nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new azaindole-based compounds. researchgate.net These computational tools can significantly accelerate the research process by predicting reaction outcomes and designing novel molecules with desired properties. beilstein-journals.orgrjptonline.org
Key applications of AI and ML in this field include:
Reaction Prediction: Machine learning models are being developed to predict the outcomes of chemical reactions, including yield and selectivity. francis-press.comfrancis-press.comucla.edu For instance, algorithms like Random Forest have shown good performance in predicting the results of C-H activation reactions on indoles. francis-press.comfrancis-press.com This can help chemists prioritize experiments and avoid unproductive synthetic routes. francis-press.com
Compound Design: AI can be used to design novel 7-azaindole derivatives with specific biological activities. researchgate.net By learning from existing data, these models can generate new molecular structures that are likely to be active against a particular target.
Optimization of Reaction Conditions: Machine learning algorithms can analyze large datasets of chemical reactions to identify the optimal conditions for a given transformation, including the best catalyst, solvent, and temperature. beilstein-journals.org This can lead to higher yields and reduced development time. beilstein-journals.org
Expansion into Novel Biological Targets and Therapeutic Areas through Scaffold Diversification
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.govresearchgate.net While already known for its utility in developing kinase inhibitors for cancer therapy, future research will focus on expanding its application to novel biological targets and therapeutic areas. nih.govnih.govjst.go.jp
Areas of exploration include:
Antiviral Agents: Azaindole derivatives are being investigated as potential antiviral agents against a range of viruses, including influenza, HIV, and SARS-CoV-2. acs.orgnih.gov The ability to fine-tune the physicochemical properties of the azaindole core by modifying the position of the nitrogen atom makes it an attractive scaffold for this purpose. acs.org
Neurodegenerative Diseases: Some 7-azaindole molecules have shown neuroprotective and anti-neuroinflammatory properties, suggesting their potential in treating conditions like HIV-1 associated neurocognitive disorders. nih.gov
Inflammatory Diseases: The anti-inflammatory activity of certain 7-azaindole derivatives is another promising avenue for research, with potential applications in treating allergic diseases like asthma. nih.gov
Other Kinase Targets: With over 90 kinases shown to be sensitive to 7-azaindole-based inhibitors, there is vast potential to develop new drugs for a wide range of diseases driven by kinase dysregulation. jst.go.jp
Table 2: Potential Therapeutic Applications of 7-Azaindole Derivatives
| Therapeutic Area | Biological Target(s) | Example Compounds/Derivatives | References |
|---|---|---|---|
| Oncology | Kinases (e.g., BRAF, DYRK1B, DYRK2, PI3K) | Vemurafenib, Pexidartinib, various investigational compounds | nih.govnih.gov |
| Antiviral | Influenza polymerase, HIV integrase, SARS-CoV-2 Spike/hACE2 interaction | JNJ-63623872, Diaryl 7-azaindoles, ASM-7 | nih.govacs.orgnih.govacs.org |
| Neurodegenerative Disorders | Mixed lineage kinase 3 (MLK3), Leucine-rich repeat kinase 2 (LRRK2) | URMC-099 | nih.gov |
| Inflammatory Diseases | CRTh2 receptor, Orai calcium channel | NVP-QAV680, compound 42 | nih.gov |
Advancements in Automated Synthesis and Flow Chemistry for Azaindole Production
To meet the growing demand for diverse libraries of azaindole derivatives for high-throughput screening, researchers are turning to automated synthesis and flow chemistry. nih.govrug.nl These technologies offer significant advantages over traditional batch synthesis, including increased speed, efficiency, and safety.
Key advancements in this area include:
Automated Synthesis Platforms: The use of technologies like acoustic droplet ejection (ADE) allows for the miniaturized, automated, and accelerated synthesis of small molecule libraries on a nanoscale. nih.govrug.nl This enables the rapid screening of a large number of building blocks and reaction conditions. nih.gov
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream, offers precise control over reaction parameters such as temperature, pressure, and reaction time. pharmablock.com This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The development of flow chemistry processes for the synthesis of azaindole intermediates will be a key area of future research.
High-Throughput Synthesis of Libraries: Robust and efficient strategies are being developed for the high-throughput synthesis of diverse chemical libraries, such as azide (B81097) libraries, which can then be used in "click" chemistry reactions to generate large numbers of compounds for screening. rsc.orgresearchgate.net
The convergence of these emerging trends promises to significantly accelerate the discovery and development of new drugs and materials based on the this compound scaffold, paving the way for novel solutions to challenges in medicine and beyond.
Q & A
Q. How to design a stability study for this compound under varying pH and temperature?
- Methodological Answer : Use accelerated stability testing (ICH guidelines): expose the compound to buffers (pH 1–13) at 40–60°C. Monitor degradation via UPLC-UV and identify products by HRMS. Apply kinetic modeling (e.g., Eyring equation) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
